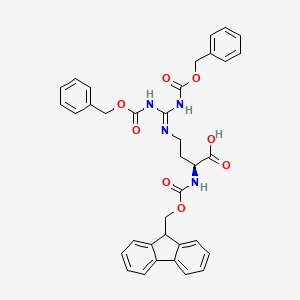

Fmoc-norArg(Z)2-OH

Description

Evolution of Peptide Synthesis Methodologies: From Solution to Solid Phase

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, has undergone a significant evolution. wikipedia.org Early methods, known as solution-phase or classical peptide synthesis, involved carrying out reactions in a homogenous solution. creative-peptides.comneulandlabs.com In this approach, each amino acid is added sequentially, and the resulting peptide is purified after each step. creative-peptides.combiomatik.com While effective for short peptides and scalable for large-scale production, solution-phase synthesis can be laborious and time-consuming, especially for longer peptide chains, due to the need for purification at every stage. creative-peptides.comneulandlabs.comrsc.org

The landscape of peptide synthesis was revolutionized by the pioneering work of Robert Bruce Merrifield, who introduced solid-phase peptide synthesis (SPPS). wikipedia.orgbiomatik.com In SPPS, the first amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. nih.govbachem.com Excess reagents and byproducts are easily removed by simple filtration and washing, which significantly streamlines the process. wikipedia.orgnih.gov This method allows for the rapid assembly of peptide chains and is amenable to automation. rsc.org While SPPS has become the dominant method for research and development, solution-phase synthesis remains valuable for the industrial production of certain peptides. wikipedia.org A hybrid approach, combining the strengths of both methods, is also employed where peptide fragments are synthesized on a solid support and then condensed in solution. neulandlabs.com

Significance of Protected Amino Acids in Convergent Synthetic Strategies

The chemical synthesis of peptides is complicated by the fact that amino acids possess multiple reactive functional groups. biomatik.comthermofisher.com To ensure the orderly formation of peptide bonds in the desired sequence, it is essential to temporarily block, or "protect," the reactive side chains and the N-terminal amino group of the incoming amino acid. thermofisher.com This is where protected amino acids become crucial.

In convergent synthetic strategies, smaller peptide fragments are synthesized and purified separately before being joined together to form the final, larger peptide. creative-peptides.com This approach often simplifies the purification of the final product. The success of convergent synthesis relies heavily on the use of appropriately protected amino acid building blocks that allow for selective deprotection and coupling reactions. jocpr.com

The Role of Unusual and Non-Canonical Amino Acids in Peptide Research

While the 20 proteinogenic (canonical) amino acids form the basis of most naturally occurring proteins and peptides, there is a growing interest in incorporating non-canonical amino acids (ncAAs) into peptide structures. nih.govnih.gov These unusual amino acids, which are not directly encoded by the standard genetic code, can be found in nature or synthesized in the laboratory. nih.govresearchgate.netmdpi.com

The introduction of ncAAs can bestow peptides with enhanced properties. researchgate.netresearchgate.net For instance, they can increase resistance to enzymatic degradation, improve metabolic stability, and constrain the peptide's conformation to enhance its binding affinity and specificity for a biological target. nih.govmdpi.com This makes ncAAs valuable tools in drug discovery for creating peptide-based therapeutics with improved pharmacological profiles. nih.govresearchgate.net Norarginine, the core of Fmoc-norArg(Z)2-OH, is an example of such a non-canonical amino acid.

Overview of Orthogonal Protecting Group Strategies in Fmoc-Based Synthesis

Modern peptide synthesis, particularly SPPS, relies on the concept of orthogonal protecting groups. iris-biotech.deorganic-chemistry.org This strategy involves using multiple protecting groups in a single molecule that can be removed under different chemical conditions without affecting the others. jocpr.comiris-biotech.deorganic-chemistry.org This allows for the selective deprotection of specific functional groups at various stages of the synthesis. jocpr.com

A widely used orthogonal protection scheme in SPPS is the Fmoc/tBu strategy. iris-biotech.de The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed using a secondary amine like piperidine (B6355638). thermofisher.comiris-biotech.de The reactive side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group, which are stable to the basic conditions used for Fmoc removal. iris-biotech.de At the end of the synthesis, these side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The benzyloxycarbonyl (Z or Cbz) group, another important protecting group, is stable to the conditions used for both Fmoc and tBu removal. nih.gov It is typically cleaved by hydrogenolysis or strong acids. sigmaaldrich.com This differential stability is key to the utility of this compound.

Structure

2D Structure

Properties

Molecular Formula |

C36H34N4O8 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

(2S)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m0/s1 |

InChI Key |

OJBZBKXVLYDJEI-HKBQPEDESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Methodologies for the Preparation and Derivatization of Fmoc Norarg Z 2 Oh

Synthetic Routes to Norarginine Derivatives for Peptide Synthesis

Norarginine, a lower homolog of arginine, is not one of the 20 proteinogenic amino acids. Therefore, its synthesis requires specific chemical routes. A common strategy for preparing norarginine derivatives involves the guanylation of the side-chain amino group of a suitable precursor, such as ornithine.

One established method involves the conversion of a protected ornithine residue into an S-methyl-isothiocitrulline, followed by reaction with primary or secondary amines to yield mono- and disubstituted arginine derivatives, respectively. researchgate.net This approach can be adapted for the synthesis of norarginine by starting with a protected 2,4-diaminobutanoic acid residue. Another approach involves the use of a guanylating agent, such as 1H-pyrazole-1-carboxamidine, which has been shown to be effective for the guanylation of amines. researchgate.net

For peptide synthesis, commercially available Fmoc-protected derivatives of norarginine are often utilized. researchgate.netacs.org These derivatives are directly incorporated into the peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. acs.org The synthesis of the core norarginine structure can be achieved through various organic chemistry methods, often starting from readily available chiral precursors to ensure the correct stereochemistry.

Side-Chain Protection of the Guanidino Moiety with Benzyloxycarbonyl (Z) Groups

The guanidino group of arginine and its analogs like norarginine is highly basic (pKa ≈ 12.5) and nucleophilic, necessitating protection during peptide synthesis to prevent side reactions. researchgate.net

The use of two benzyloxycarbonyl (Z) groups to protect the guanidino side chain of norarginine offers several advantages. The electron-withdrawing nature of the two Z groups significantly reduces the basicity and nucleophilicity of the guanidino moiety. scholaris.ca This effective masking prevents the side chain from participating in unwanted reactions during peptide coupling steps.

The bis-Z protection strategy was developed to provide robust protection that is stable to the conditions of Fmoc-based SPPS but can be removed under specific conditions, typically catalytic hydrogenation. This orthogonality is crucial for the successful synthesis of complex peptides. The synthesis of N,N'-bis-benzyloxycarbonyl protected guanidines can be achieved through methods like the nucleophilic opening of an epoxide by guanidine (B92328) followed by in situ protection. thieme-connect.com

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |

| (Z)₂ | Bis-benzyloxycarbonyl | Catalytic Hydrogenolysis | Strong protection, orthogonal to Fmoc strategy. | Requires hydrogenation for removal, which can be problematic for peptides containing other reducible groups (e.g., Met, Cys). |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | TFA | High acid lability, suitable for Fmoc-SPPS. peptide.compeptide.comub.edu | Can be too stable for some acid-sensitive peptides, expensive. ub.edunih.gov Prone to δ-lactam formation. nih.gov |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | TFA | More acid labile than Mtr. peptide.compeptide.com | Less acid labile than Pbf, can be difficult to remove completely. peptide.comub.edu |

| NO₂ | Nitro | SnCl₂ reduction, catalytic hydrogenation, or HF. peptide.compeptide.comnih.gov | Stable to many conditions, prevents δ-lactam formation. peptide.comnih.gov | Removal can lead to ornithine formation as a side product; harsh removal conditions may be required. peptide.compeptide.com |

| (Boc)₂ | Bis-tert-butoxycarbonyl | TFA | Removed with standard TFA cleavage. nih.gov | Prone to δ-lactam formation, limited stability in DMF. nih.gov |

The bis-benzyloxycarbonyl protection [(Z)₂] offers a distinct advantage in its orthogonality to the widely used acid-labile protecting groups in Fmoc synthesis. While sulfonyl-based protections like Pbf and Pmc are popular due to their TFA lability, they can sometimes be too stable, requiring prolonged acid treatment that may be detrimental to sensitive peptides. ub.edu The nitro group, while effective at preventing certain side reactions, requires harsh or specific reduction conditions for its removal. peptide.comnih.gov The bis-Boc group, although TFA-labile, suffers from instability and a propensity for side reactions. nih.gov Therefore, the Fmoc-norArg(Z)₂-OH derivative provides a valuable tool for peptide chemists, particularly when the use of catalytic hydrogenation for final deprotection is feasible and desirable.

Rationale for Bis-Benzyloxycarbonyl [norArg(Z)2] Protection on the Guanidino Group.

Purification and Quality Control Methodologies for Fmoc-norArg(Z)2-OH Building Blocks

The purity of amino acid building blocks is paramount for the successful synthesis of peptides. High-quality, pure Nα-Fmoc-protected amino acids, such as this compound, are essential for achieving high yields, simplifying the purification of the final peptide, and ensuring a consistent impurity profile. Current time information in Bangalore, IN. The presence of impurities, such as those arising from the Fmoc protection step (e.g., Fmoc-β-Ala-OH or dipeptides), can lead to their incorporation into the growing peptide chain, complicating synthesis and purification. biorxiv.org Therefore, rigorous purification and stringent quality control measures are indispensable steps in the preparation of this compound for its use in solid-phase peptide synthesis (SPPS).

Purification Methodologies

The primary method for the purification of this compound and similar protected amino acids is preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target compound from impurities based on differences in hydrophobicity.

Preparative RP-HPLC: This is the industry standard for purifying Fmoc-amino acids to a high degree (>99%). biorxiv.orgejbiotechnology.info The crude product, after synthesis, is dissolved in a suitable solvent and loaded onto a C18 column. A gradient of aqueous buffer (often containing 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) is used to elute the compounds. sjtu.edu.cn Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to yield the final, highly purified this compound.

Column Chromatography: For less stringent purity requirements or as a preliminary purification step, traditional silica (B1680970) gel column chromatography can be employed. The separation is based on polarity, and a solvent system such as a mixture of ethyl acetate (B1210297) and petroleum ether may be effective. mdpi.com

Quality Control Methodologies

A suite of analytical techniques is employed to verify the identity, purity, and integrity of the this compound building block.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the cornerstone of purity assessment. biorxiv.org A small sample of the purified product is injected into an analytical HPLC system to generate a chromatogram. The purity is determined by the relative area of the main product peak compared to any impurity peaks. peptide.com Typical analytical conditions are detailed in the table below. The International Conference on Harmonisation (ICH) guidelines for active pharmaceutical ingredients often require specifications for purity, as well as acetic acid and free amine content. biorxiv.org

Table 1: Illustrative Analytical HPLC Parameters for Purity Determination

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 263-280 nm acs.org |

| Expected Purity | >99% biorxiv.org |

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. peptide.com The analysis provides a mass-to-charge ratio (m/z) that must correspond to the calculated mass of this compound. Tandem MS (MS/MS) can further be used to analyze fragmentation patterns, confirming the structure of the molecule, including the presence of the Fmoc and Z protecting groups. peptide.com

Table 2: Representative Mass Spectrometry Data

| Analysis Type | Ionization Mode | Expected m/z [M+H]⁺ | Key Fragment Ions |

|---|

| LC-MS | ESI Positive | 651.26 | [M+H-Fmoc+H]⁺, fragments related to Z-groups peptide.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound. sjtu.edu.cnpeptide.com The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the presence of the Fmoc, norarginine, and benzyloxycarbonyl (Z) moieties. Analysis of the NMR data can also give evidence of rotamers in solution. Specific NMR techniques can be employed to characterize the arginine side-chain and its protecting groups.

Chiral Purity Analysis: Ensuring the enantiomeric purity of the amino acid derivative is critical, as racemization can lead to the incorporation of the incorrect stereoisomer into the peptide. Chiral HPLC is the most common method for determining enantiomeric excess. sjtu.edu.cn This can be done directly on a chiral stationary phase (CSP) or indirectly by derivatizing the amino acid with a chiral reagent, such as Marfey's reagent, to form diastereomers that can be separated on a standard C18 column. ejbiotechnology.info For Fmoc-protected amino acids, enantiomeric purity should typically exceed 99.5%.

Table 3: Typical Chiral HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based, Lux polysaccharide-based) |

| Mobile Phase | Isocratic mixture of organic solvent (e.g., Methanol/Acetonitrile) and aqueous buffer acs.org |

| Detection | UV at 254 nm or 263 nm acs.org |

| Expected Purity | >99.5% e.e. (enantiomeric excess) |

By combining these purification and quality control methodologies, manufacturers can ensure that the this compound building block meets the high standards required for its successful application in the synthesis of complex peptides.

Integration of Fmoc Norarg Z 2 Oh in Solid Phase Peptide Synthesis Spps Protocols

Selection of Solid Supports for Fmoc-norArg(Z)2-OH Incorporation

Application of Wang and Rink Amide Resins

Wang and Rink amide resins are two of the most common supports used in Fmoc-based SPPS for the synthesis of peptide acids and amides, respectively. uci.edurapp-polymere.com

Wang Resin , a benzyl (B1604629) alcohol-type linker, is the standard for producing C-terminal peptide acids. rapp-polymere.comcem.com The first amino acid, in this case, this compound, is typically esterified to the resin. However, the bulky nature of the di-Z protected side chain can impede this initial loading step. Standard coupling protocols using reagents like DIC/HOBt can be employed for subsequent chain elongation. iris-biotech.de Final cleavage from Wang resin is achieved with strong acid, typically 95% trifluoroacetic acid (TFA), which concurrently removes the side-chain protecting groups if they are acid-labile. rapp-polymere.com Given that the Z-groups are relatively stable to standard TFA cleavage, their removal often requires stronger conditions or alternative deprotection strategies.

Rink Amide Resin is utilized for the synthesis of C-terminal peptide amides. uci.edubiorxiv.org This resin features a TFA-labile linker that yields an amide upon cleavage. biorxiv.org The synthesis of peptides on Rink Amide resin follows standard Fmoc-SPPS protocols, with Fmoc deprotection using piperidine (B6355638) and coupling cycles for subsequent amino acids. uci.edunih.gov The challenges associated with incorporating the bulky this compound are similar to those encountered with Wang resin, primarily relating to coupling efficiency.

| Resin Type | C-Terminal Functionality | Linker Type | Cleavage Condition | Typical Application for this compound |

| Wang Resin | Carboxylic Acid | p-Alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA) | Synthesis of peptide acids with C-terminal norArg(Z)2. |

| Rink Amide Resin | Amide | TFA-labile linker | Strong Acid (e.g., 95% TFA) | Synthesis of peptide amides with C-terminal norArg(Z)2. |

Utilization of 2-Chlorotrityl Resins for Protected Fragment Synthesis

For the synthesis of protected peptide fragments, which can be later used in convergent synthesis strategies, highly acid-labile resins are required. glycopep.com The 2-Chlorotrityl (2-CTC) resin is exceptionally well-suited for this purpose. glycopep.comsunresinlifesciences.com

The primary advantage of 2-CTC resin is that it allows for the cleavage of the peptide from the support under very mild acidic conditions, which preserves acid-labile side-chain protecting groups like the Z-groups on the norarginine derivative. glycopep.com Typical cleavage cocktails for 2-CTC resin include dilute TFA (e.g., 0.5-1%) in dichloromethane (B109758) (DCM) or a mixture of acetic acid (AcOH)/trifluoroethanol (TFE)/DCM. glycopep.com

Loading of the first amino acid onto 2-CTC resin is achieved without prior activation of the carboxylic acid, which minimizes the risk of racemization—a significant benefit when working with expensive or complex amino acids. The procedure typically involves dissolving the Fmoc-amino acid in DCM with a hindered base like diisopropylethylamine (DIPEA) and mixing with the resin. glycopep.com The bulky nature of the 2-CTC linker itself can also help to reduce side reactions like diketopiperazine formation. The synthesis of the peptide chain proceeds using standard Fmoc-SPPS protocols. glycopep.com

| Resin Feature | Description | Relevance for this compound |

| Acid Labile Linker | Cleavage under very mild acidic conditions (e.g., 1% TFA/DCM, AcOH/TFE/DCM). | Allows for the synthesis of fully protected peptide fragments where the (Z)2 groups remain intact. |

| Loading Mechanism | Attaching the first amino acid does not require carboxyl group activation. | Minimizes racemization and side reactions during the loading of the sterically hindered this compound. |

| Steric Bulk | The trityl linker's bulk can inhibit intermolecular and intramolecular side reactions. | Reduces the risk of aggregation and side reactions during synthesis. |

Optimized Coupling Procedures for this compound

The successful incorporation of this compound into a growing peptide chain is highly dependent on the coupling methodology. The significant steric hindrance posed by the two benzyl-based protecting groups on the guanidino side chain necessitates the use of potent activation reagents and optimized reaction conditions to achieve high coupling efficiencies.

Coupling Reagent Selection and Mechanism (e.g., HATU, HOAt, DIC, HOBt, PyBOP, TBTU)

A variety of coupling reagents are available for SPPS, each with its own mechanism and efficacy. For sterically hindered amino acids like this compound, the choice of reagent is critical.

Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) is a common activating agent, often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com The combination of DIC/HOBt forms an active OBt-ester, which then reacts with the free amine on the resin. chempep.com While effective for many standard couplings, this combination may be insufficient for driving the acylation of a bulky residue like this compound to completion. chempep.com The aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can be used with DIC to accelerate the reaction and reduce racemization, making DIC/HOAt a more potent combination. chempep.combachem.com

Onium Salts (HBTU, TBTU, HATU, PyBOP): Phosphonium (PyBOP) and aminium/uronium (HBTU, TBTU, HATU) salts are generally more reactive than carbodiimide-based methods and are preferred for difficult couplings. chempep.combachem.com

TBTU and HBTU activate the amino acid by forming an OBt-ester in the presence of a base. peptide.comchempep.com They are robust reagents for most couplings.

PyBOP is a phosphonium-based reagent that also generates an OBt active ester and is known for its high coupling efficiency, especially for hindered couplings.

HATU is one of the most powerful coupling reagents, forming a highly reactive OAt-ester due to the presence of HOAt within its structure. The pyridine (B92270) nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction. For very bulky amino acids, HATU is often the reagent of choice to ensure high yields. chempep.com

| Coupling Reagent | Class | Activating Additive | Mechanism/Key Feature | Efficacy for Hindered Couplings |

| DIC/HOBt | Carbodiimide | HOBt | Forms OBt active ester. chempep.com | Moderate; may be insufficient for this compound. |

| DIC/HOAt | Carbodiimide | HOAt | Forms more reactive OAt ester. chempep.com | Good; more effective than DIC/HOBt. |

| TBTU/HBTU | Aminium/Uronium | HOBt (internal) | Forms OBt active ester. peptide.com | Good; suitable for many standard and some difficult couplings. |

| PyBOP | Phosphonium | HOBt (internal) | Forms OBt active ester; does not cause guanidinylation. | Excellent; highly effective for hindered couplings. |

| HATU | Aminium/Uronium | HOAt (internal) | Forms highly reactive OAt ester with anchimeric assistance. | Superior; often the preferred reagent for very bulky amino acids. |

Solvent Systems and Reaction Kinetics in Coupling Efficiency

The choice of solvent significantly impacts reaction kinetics in SPPS by affecting resin swelling, reagent solubility, and the polarity of the reaction environment.

N,N-Dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS due to its excellent solvating properties for both the peptide-resin and the protected amino acids. uci.edu It provides a polar environment that generally favors the coupling reaction.

Dichloromethane (DCM) is less polar than DMF and is often used in combination with DMF. chempep.com A mixture of DCM and DMF can be beneficial, as the activation step with carbodiimides is often more efficient in DCM, while the subsequent coupling proceeds faster in the more polar DMF. chempep.com

Alternative Solvents: For challenging sequences prone to aggregation, alternative solvents or solvent mixtures may be employed. For instance, N-methyl-2-pyrrolidone (NMP) can be a substitute for DMF. Binary mixtures containing dimethyl sulfoxide (B87167) (DMSO) have also been explored to improve reagent solubility and disrupt peptide aggregation.

The kinetics of the coupling reaction for this compound will be slower than for smaller, unhindered amino acids. Monitoring the reaction progress using a qualitative method like the Kaiser test is crucial. peptide.com If the test remains positive after a standard coupling time, a second coupling (double coupling) is necessary.

Addressing Steric Hindrance and Potential for Prolonged Coupling Times Associated with Bulky Side Chains

The di-Z protected guanidino group of this compound presents a significant steric barrier that can severely slow down the rate of acylation. Research on other sterically hindered amino acids, such as Fmoc-norArg(Boc)2-OH, has shown that their incorporation can lead to poor yields, likely due to intramolecular cyclization upon activation or simple steric inhibition.

To overcome this challenge, several strategies can be implemented:

Extended Coupling Times: The most straightforward approach is to increase the reaction time, allowing the sterically hindered components more time to react. Coupling times may need to be extended from the standard 1-2 hours to 4 hours or even overnight.

Double Coupling: If a single coupling is incomplete, it is standard practice to drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. peptide.com

Higher Reagent Excess: Increasing the molar excess of the Fmoc-amino acid and coupling reagents (e.g., from 3 equivalents to 5 equivalents) can help drive the reaction to completion. peptide.com

Use of Potent Reagents: As discussed, employing a more powerful activating agent like HATU or PyBOP is often essential. chempep.com

Elevated Temperature: Microwave-assisted SPPS can significantly accelerate coupling reactions, particularly for hindered amino acids, by using elevated temperatures (e.g., 50-90°C) for short periods. biorxiv.org

By carefully selecting the solid support, utilizing highly reactive coupling reagents, and optimizing the reaction conditions, the successful integration of the sterically demanding this compound into peptide sequences can be achieved, enabling the synthesis of novel and complex peptide structures.

Nα-Fmoc Deprotection Strategies Following norArg(Z)2 Incorporation

The removal of the temporary Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a critical step in the iterative cycle of Solid-Phase Peptide Synthesis (SPPS). This deprotection exposes the N-terminal amine, making it available for coupling with the subsequent amino acid in the sequence. The choice of deprotection reagent and conditions is crucial to ensure complete and efficient removal of the Fmoc group without compromising the integrity of the growing peptide chain or the side-chain protecting groups, such as the dual benzyloxycarbonyl (Z) groups on the norarginine (norArg) residue.

Standard Basic Conditions with Piperidine and Other Secondary Amines

The standard and most widely used method for Nα-Fmoc deprotection involves treatment with a secondary amine base, which cleaves the Fmoc group via a β-elimination mechanism. researchgate.net The process is initiated by the abstraction of the acidic proton on the fluorene (B118485) ring's C9 position by the base. researchgate.netmdpi.com This is followed by elimination, which liberates the N-terminal amine and produces a highly reactive dibenzofulvene (DBF) intermediate. researchgate.netpeptide.com The secondary amine also serves as a scavenger, trapping the electrophilic DBF to form a stable adduct, thereby preventing side reactions such as the re-alkylation of the newly deprotected peptide amine. peptide.comnih.gov

Piperidine

Piperidine is the most common deprotection reagent used in Fmoc-SPPS. iris-biotech.degoogle.com A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the conventional choice. researchgate.netiris-biotech.degoogle.com The deprotection is typically performed in two steps: a short initial treatment (e.g., 1-3 minutes) followed by a longer treatment (e.g., 7-20 minutes) to ensure complete removal. researchgate.netpeptide.com The efficiency of this step can be monitored spectrophotometrically by measuring the UV absorbance of the DBF-piperidine adduct. researchgate.net

Other Secondary Amines

While piperidine is highly effective, concerns over its status as a controlled substance and its potential to induce side reactions like aspartimide formation have led to the investigation of other secondary amines. nih.goviris-biotech.degoogle.com

4-Methylpiperidine (4-MP): This reagent has been shown to be as efficient as piperidine for Fmoc removal. iris-biotech.deredalyc.org It offers the advantage of not being a controlled substance, simplifying procurement and handling. iris-biotech.de Studies comparing 4-MP and piperidine have found similar performance in terms of peptide yield and purity. mdpi.com

Piperazine (B1678402) (PZ): Piperazine is another effective, non-controlled alternative to piperidine. mdpi.comnih.gov It is typically used at a lower concentration (e.g., 10% w/v) and may require the addition of a co-solvent like ethanol (B145695) to improve solubility. mdpi.com While generally efficient, some studies suggest it may be slightly less effective than piperidine for deprotecting sterically hindered amino acids at very short reaction times. nih.gov

The reaction conditions for these standard deprotection agents following the incorporation of this compound are generally consistent with those used for other amino acids. The benzyloxycarbonyl (Z) protecting groups on the norArg side chain are stable to these basic conditions, ensuring the orthogonality of the protection scheme. chemimpex.com

Table 1: Standard Secondary Amines for Nα-Fmoc Deprotection

| Reagent | Typical Concentration & Solvent | Key Characteristics |

|---|---|---|

| Piperidine (PP) | 20% (v/v) in DMF | The most common and well-established reagent; highly efficient but is a controlled substance. iris-biotech.degoogle.com |

| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | An efficient alternative to piperidine; not a controlled substance. mdpi.comiris-biotech.deredalyc.org |

| Piperazine (PZ) | 10% (w/v) in DMF/Ethanol | A good, non-controlled alternative; may have different solubility and kinetics compared to piperidine. mdpi.comnih.gov |

Alternative Deprotection Reagents and Methodological Innovations

In certain situations, such as with "difficult sequences" prone to aggregation or specific side reactions, alternative deprotection reagents and methods are employed. iris-biotech.de These strategies aim to improve deprotection efficiency, reduce reaction times, or minimize unwanted side products.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong organic base that can remove the Fmoc group much faster than piperidine. peptide.com It is particularly useful for sequences where standard piperidine deprotection is slow or incomplete. peptide.compeptide.com However, because DBU is non-nucleophilic, it cannot act as a scavenger for the dibenzofulvene (DBF) byproduct. peptide.comnih.gov This necessitates the addition of a nucleophilic scavenger, often a small amount of piperidine or piperazine (e.g., 2-5%), to trap the DBF and prevent side reactions. nih.govpeptide.com A common formulation is 2% DBU with 5% piperazine in N-methyl-2-pyrrolidone (NMP), which has been shown to reduce DKP formation. nih.gov Caution is advised when using DBU with sequences containing aspartic acid, as it can catalyze aspartimide formation. peptide.com

Tetrabutylammonium Fluoride (B91410) (TBAF): The fluoride ion, typically from TBAF, offers a non-amine-based method for Fmoc removal. researchgate.net While effective, this method has limitations, including potentially slower reaction kinetics compared to piperidine and the high cost of the reagent. researchgate.netnih.gov

In Situ Deprotection: A methodological innovation aimed at making SPPS more efficient and "greener" is the concept of in situ Fmoc removal. peptide.com In this approach, after the coupling step is complete, the deprotection base (e.g., piperidine) is added directly to the coupling cocktail without intermediate washing steps. peptide.com This strategy relies on the deactivation of the excess activated amino acid in the coupling solution being faster than the Fmoc removal, thereby preventing double incorporation. This method significantly reduces solvent consumption. peptide.com

Table 2: Alternative Reagents for Nα-Fmoc Deprotection

| Reagent/Method | Typical Conditions | Rationale and Considerations |

|---|---|---|

| DBU | 2% DBU with a scavenger (e.g., 5% piperazine) in NMP or DMF | Very fast deprotection; useful for difficult sequences. peptide.comnih.gov Requires a separate scavenger for the DBF byproduct. nih.gov |

| TBAF | 0.05-0.1 M in DMF | Non-amine-based deprotection. researchgate.net Can be slow and expensive. nih.gov |

| In Situ Deprotection | Addition of base (e.g., piperidine) directly to the coupling reaction mixture | Reduces solvent waste by eliminating washing steps between coupling and deprotection. peptide.com |

On-Resin Modification Strategies Leveraging Orthogonal Protection of this compound

The concept of orthogonal protection is fundamental to modern peptide chemistry, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.comiris-biotech.de The use of this compound in SPPS is a prime example of this principle. The protection scheme consists of:

A temporary, base-labile Nα-Fmoc group.

Acid-labile side-chain protecting groups on other amino acids (e.g., tBu for Asp, Glu, Ser, Thr). iris-biotech.de

Side-chain Z groups on norArg, which are stable to both the base used for Fmoc removal and the standard trifluoroacetic acid (TFA) cocktails used for final cleavage. chemimpex.compeptide.com The Z group is typically removed by strong acids or catalytic hydrogenolysis. peptide.com

This orthogonality allows for the selective deprotection of the Nα-amine by piperidine treatment without affecting the Z groups on the norArg side chain or other acid-labile side-chain protections. The exposed N-terminal amine can then serve as a handle for various on-resin chemical modifications before the peptide is cleaved from the support. This enables the synthesis of complex and modified peptides that would be difficult to produce otherwise.

Several on-resin modification strategies can be employed:

On-Resin Peptide Cyclization: After linear assembly, the N-terminal Fmoc group is removed, and the exposed amine can be cyclized with the C-terminus (head-to-tail) or a side-chain functional group. The stability of the norArg(Z)2 side chain ensures it does not interfere with common cyclization chemistries, such as those involving amide bond formation or click chemistry. rhhz.net

Peptide Branching or Dendrimer Synthesis: The deprotected N-terminal amine can be coupled with a di-Fmoc-protected amino acid (e.g., Fmoc-Lys(Fmoc)-OH), allowing for the synthesis of two new peptide chains from that point, creating a branched peptide structure.

N-Terminal Labeling: The free N-terminus can be acylated with various reporter molecules, such as fluorophores, biotin, or other tags, for use in biochemical or diagnostic assays.

Synthesis of Protected Peptide Fragments: Peptides can be synthesized on hyper-acid-sensitive resins (e.g., 2-chlorotrityl chloride resin). sigmaaldrich.comsigmaaldrich.com After assembly, the peptide can be cleaved from the resin under very mild acidic conditions that leave the side-chain protecting groups, including the Z groups on norArg, intact. sigmaaldrich.com This protected fragment can then be used for subsequent convergent synthesis in solution phase.

The robust nature of the Z-protecting groups on the norArg side chain makes this compound a valuable building block for synthetic strategies that require selective, on-resin manipulation of the peptide's N-terminus while the guanidino functionality remains masked.

Table 3: On-Resin Strategies Enabled by Orthogonal Protection of this compound

| Strategy | Description |

|---|---|

| On-Resin Cyclization | The N-terminal amine is deprotected and reacted with the C-terminus or a side chain to form a cyclic peptide while the norArg(Z)2 side chain remains protected. rhhz.net |

| N-Terminal Modification | The exposed N-terminus is acylated with labels (fluorophores, biotin), lipids, or polyethylene (B3416737) glycol (PEG) chains. |

| Protected Fragment Synthesis | The peptide is cleaved from a hyper-acid-sensitive resin, yielding a fully protected fragment with the norArg(Z)2 group intact for use in fragment condensation. sigmaaldrich.com |

| Peptide Branching | The deprotected N-terminus is coupled with a building block like Fmoc-Lys(Fmoc)-OH to initiate the growth of two new peptide chains. |

Advanced Methodological Considerations and Challenges in Peptides Containing Norarg Z 2

Minimization of Side Reactions Related to the Guanidino Moiety.

The guanidino group of arginine and its analogs is a common site for side reactions during peptide synthesis. The use of two benzyloxycarbonyl (Z) protecting groups on the guanidino nitrogen atoms of norarginine, creating Fmoc-norArg(Z)2-OH, is intended to mitigate these reactions, but specific challenges remain.

Prevention of δ-Lactam Formation and Other Undesired Cyclization Events.

A significant side reaction during the coupling of arginine and its analogs is the intramolecular cyclization of the activated carboxyl group with the δ-guanidino nitrogen, leading to the formation of a stable δ-lactam. mdpi.comsemanticscholar.org This reaction consumes the activated amino acid, resulting in incomplete coupling and the formation of deletion sequences (des-Arg peptides). semanticscholar.orgcsic.es While the di-Boc protected arginine is highly susceptible to this side reaction, the use of other protecting groups like Pbf and NO2 has been shown to reduce its occurrence. mdpi.comnih.gov

Studies have shown that the formation of δ-lactam is influenced by the coupling method and the protecting groups used. nih.gov For instance, the mixed anhydride (B1165640) coupling procedure tends to increase δ-lactam formation. nih.gov While no method completely eliminates this side reaction, careful selection of coupling reagents and conditions can minimize its impact. nih.gov The use of N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to form an active ester that can reduce the likelihood of cyclization compared to more reactive intermediates. chempep.comug.edu.pl

Suppression of Racemization During Coupling and Deprotection Steps.

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. slideshare.net Racemization can occur during both the coupling and deprotection steps. nih.govnih.gov During coupling, the activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. slideshare.netmdpi.com The choice of coupling reagent and the presence of additives are crucial in suppressing this side reaction. chempep.com The use of HOBt or its aza-analogue, HOAt, can significantly reduce racemization by forming less reactive, but still efficient, active esters. chempep.compeptide.com Certain coupling reagents like HBTU and TBTU, when used with bases like DIPEA, have been shown to induce racemization, particularly for sensitive amino acids. chempep.com The use of a less-hindered base, such as collidine, has been recommended as an alternative to DIPEA to minimize this issue. chempep.com

The conditions used for the removal of the Nα-Fmoc protecting group can also contribute to racemization. While piperidine (B6355638) in DMF is the standard reagent, prolonged exposure or the presence of certain residues can increase the risk. chempep.com The development of alternative deprotection methods, such as using piperazine (B1678402) in place of piperidine, has been explored to reduce side reactions like aspartimide formation, which can also lead to racemization. nih.gov

| Factor | Consideration for Minimizing Racemization | References |

| Coupling Reagents | Use of additives like HOBt or HOAt to form less reactive active esters. | chempep.compeptide.com |

| Base | Use of sterically hindered bases like collidine instead of DIPEA with certain coupling reagents. | chempep.com |

| Deprotection | Optimization of deprotection conditions and exploration of alternative bases like piperazine. | nih.gov |

| Temperature | Lowering the coupling temperature can limit racemization for sensitive residues. | nih.gov |

Strategies for Overcoming Peptide Aggregation Issues with Hydrophobic Sequences.

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a major obstacle, particularly for sequences containing hydrophobic residues. sigmaaldrich.com Aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and truncated or deletion sequences. The presence of the bulky and hydrophobic benzyloxycarbonyl (Z) groups on the norArg side chain can contribute to aggregation, especially in hydrophobic peptide sequences.

Several strategies have been developed to mitigate peptide aggregation:

Choice of Resin and Solvents: Using resins with good swelling properties, such as PEG-based resins (NovaPEG, PEGA), and employing solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) in DMF can improve solvation and reduce aggregation. sigmaaldrich.com

Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt secondary structures and improve reaction kinetics. peptide.com

Elevated Temperatures: Performing couplings at higher temperatures can help to break up aggregates and increase reaction rates. peptide.com

Microwave-Assisted Synthesis: Microwave irradiation is an effective method to accelerate both coupling and deprotection steps and can help to overcome aggregation-related issues. nih.gov

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or pseudoproline dipeptides, can disrupt interchain hydrogen bonding and prevent aggregation. sigmaaldrich.com

Solubilizing Tags: Attaching temporary, cleavable solubilizing tags, such as arginine tags, can improve the solubility of hydrophobic peptides during synthesis. nih.gov

| Strategy | Description | References |

| Resin and Solvents | Use of high-swelling resins and polar aprotic solvents. | sigmaaldrich.com |

| Chaotropic Agents | Addition of salts like LiCl or KSCN to disrupt secondary structures. | peptide.com |

| Temperature | Increased temperature to improve reaction kinetics and disrupt aggregates. | peptide.com |

| Microwave Synthesis | Use of microwave energy to accelerate reactions and reduce aggregation. | nih.gov |

| Backbone Protection | Incorporation of Hmb-protected amino acids or pseudoproline dipeptides. | sigmaaldrich.com |

| Solubilizing Tags | Temporary attachment of charged tags to enhance solubility. | nih.gov |

Development of Protocols for Cleavage and Global Deprotection of Peptides Containing norArg(Z)2.

The final step in peptide synthesis is the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. The conditions for this global deprotection must be carefully chosen to ensure complete removal of all protecting groups without causing degradation of the peptide.

Cleavage from Resin (e.g., TFA-based Cocktails, HFIP/DCM).

The choice of cleavage cocktail depends on the nature of the resin linker and the protecting groups on the peptide. For acid-labile linkers, trifluoroacetic acid (TFA) is commonly used. wpmucdn.com However, the highly reactive carbocations generated from the cleavage of protecting groups can lead to side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine. To prevent these side reactions, scavengers are added to the TFA to trap these reactive species. wpmucdn.com

Common TFA-based Cleavage Cocktails:

Reagent K: A widely used cocktail consisting of TFA, water, phenol (B47542), thioanisole, and 1,2-ethanedithiol (B43112) (EDT). This mixture is effective for peptides containing multiple sensitive residues.

Reagent R: A similar cocktail containing TFA, thioanisole, EDT, and anisole. researchgate.net

TFA/TIS/Water: A less noxious and commonly used cocktail of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v), which is suitable for many peptides, especially those with Arg(Pbf) protection.

For very acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin, milder cleavage conditions are required to release the peptide with its side-chain protecting groups intact. glycopep.com A mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM) is often used for this purpose. cblpatras.grnih.govuci.edu This allows for subsequent solution-phase manipulations before the final deprotection.

| Cleavage Condition | Application | Key Components | References |

| TFA-based Cocktails | Cleavage and global deprotection from standard acid-labile resins. | TFA, Scavengers (e.g., TIS, water, phenol, thioanisole). | wpmucdn.com |

| HFIP/DCM | Mild cleavage from highly acid-sensitive resins (e.g., 2-CTC) to yield protected peptides. | HFIP, DCM. | cblpatras.grnih.govuci.edu |

Selective Removal of Z Protecting Groups from the Guanidino Side Chain.

The benzyloxycarbonyl (Z) group is a versatile protecting group that can be removed under several conditions, most commonly by catalytic hydrogenation. masterorganicchemistry.comresearchgate.net This method offers the advantage of being orthogonal to the acid-labile Boc/tBu and base-labile Fmoc protecting groups. chempep.comresearchgate.net

Methods for Z-group Removal:

Catalytic Hydrogenation: The most common method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas). masterorganicchemistry.com This reaction is typically carried out at neutral pH and is compatible with most other protecting groups. masterorganicchemistry.com

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor like cyclohexene (B86901) is used with a palladium catalyst. rsc.org This can sometimes offer faster deprotection. rsc.org

Acidolysis: Strong acids like HBr in acetic acid or liquid HF can also cleave the Z group, but these conditions are harsh and may not be compatible with other protecting groups or sensitive residues in the peptide. researchgate.net

Scavenging Strategies for Reactive Species During Deprotection

The synthesis of peptides containing Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-norarginine (this compound) presents a dual challenge in managing reactive species. These species are generated during two distinct deprotection steps: the repetitive removal of the temporary Nα-Fmoc group and the final cleavage, which includes the removal of the semi-permanent Z (benzyloxycarbonyl) protecting groups from the norarginine side chain. Effective scavenging strategies are critical in both stages to prevent irreversible side reactions and ensure the synthesis of a high-purity final peptide.

The primary reactive species of concern are dibenzofulvene (DBF), generated during the base-mediated Fmoc deprotection, and benzyl (B1604629) carbocations, formed during the final acidolytic cleavage of the Z groups. Each requires a specific class of scavengers to neutralize it.

Scavenging of Dibenzofulvene (DBF) during Fmoc Deprotection

The removal of the Fmoc group is typically achieved through a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net This reaction liberates the highly electrophilic and reactive dibenzofulvene (DBF) intermediate. iris-biotech.deacs.org If left unquenched, DBF can undergo Michael addition with the newly deprotected α-amino group of the growing peptide chain, leading to the formation of a stable and irreversible piperidine-fulvene adduct that terminates chain elongation. researchgate.netnih.gov

Fortunately, the deprotecting agent itself typically acts as the primary scavenger. Secondary amines like piperidine are efficient nucleophiles that trap the DBF intermediate, forming a stable adduct and effectively removing it from the reaction mixture. researchgate.netnih.gov

Table 1: Common Bases and Their Dual Role in Fmoc Deprotection and DBF Scavenging

| Base | Typical Concentration | Solvent | Scavenging Action |

| Piperidine | 20-50% | DMF or NMP | Acts as both deprotection agent and efficient DBF scavenger. mdpi.comresearchgate.net |

| Piperazine | 5-10% | DMF/Ethanol (B145695) | Serves as a deprotection agent and DBF scavenger. rsc.org |

| Diethylamine | 20-50% | DMF | Can be used for deprotection and scavenging, though less common than piperidine. acs.org |

While the deprotecting base is usually sufficient, challenges can arise with sterically hindered sequences where deprotection or scavenging may be inefficient, potentially leading to incomplete deprotection or side-product formation. In such cases, optimizing reaction times or using alternative bases may be necessary. iris-biotech.de

Scavenging of Carbocations during Final Cleavage

The more significant challenge related to the norArg(Z)2 moiety arises during the final deprotection step, where the peptide is cleaved from the solid-phase support and all side-chain protecting groups are removed. The benzyloxycarbonyl (Z) groups on the norarginine side chain are typically removed under strong acid conditions, such as with trifluoroacetic acid (TFA). google.comnih.gov This acidolysis proceeds via an SN1 mechanism, generating highly reactive benzyl carbocations. nih.gov

These electrophilic carbocations can attack nucleophilic residues within the peptide sequence, leading to irreversible side reactions. google.com Amino acids with electron-rich side chains are particularly susceptible.

Tryptophan: The indole (B1671886) ring can be readily alkylated by benzyl cations. researchgate.net

Tyrosine: The phenol ring is prone to benzylation. google.com

Methionine: The thioether can be alkylated, forming a sulfonium (B1226848) ion. peptide.com

To prevent these modifications, a "scavenger cocktail" is added to the cleavage mixture. These scavenger molecules are nucleophilic compounds that are more reactive towards the carbocations than the amino acid side chains, effectively trapping them. google.comnih.gov

Table 2: Common Scavengers for Benzyl Cation Trapping during TFA Cleavage

| Scavenger | Typical Concentration (v/v) | Target Reactive Species | Mechanism of Action & Notes |

| Thioanisole | 2-5% | Benzyl cations | A highly effective nucleophilic scavenger that traps carbocations. It is particularly useful in preventing reattachment of protecting groups to tryptophan. peptide.comgoogle.com |

| 1,2-Ethanedithiol (EDT) | 2.5% | Benzyl cations, Trityl cations | A thiol-based scavenger that reduces disulfide bonds and effectively traps carbocations. nih.gov |

| Triisopropylsilane (TIS) | 1-2.5% | Benzyl cations, Trityl cations | Reduces carbocations to the corresponding hydrocarbon (toluene) via hydride transfer. Also prevents oxidation of tryptophan. nih.govug.edu.pl |

| Water | 2.5-5% | Benzyl cations, t-butyl cations | Acts as a nucleophile to hydrate (B1144303) carbocations, preventing them from reacting with the peptide. nih.gov |

| Phenol | 2-5% | Benzyl cations | An aromatic scavenger that undergoes Friedel-Crafts alkylation with the generated carbocations. google.com |

The precise composition of the scavenger cocktail must be tailored to the peptide's amino acid sequence. For a peptide containing norArg(Z)2 and other sensitive residues like Trp or Tyr, a common cleavage cocktail might be TFA/TIS/H2O/Thioanisole (e.g., 92.5:2.5:2.5:2.5). This combination provides multiple mechanisms for quenching the benzyl cations generated from the Z groups, thereby preserving the integrity of the final peptide product.

Research Applications of Peptides Incorporating Fmoc Norarg Z 2 Oh

Design and Synthesis of Peptidomimetics and Modified Peptide Analogues

The design and synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides—and other modified peptide analogues are cornerstones of modern drug discovery. kirj.ee The goal is often to create molecules with improved therapeutic properties, such as enhanced stability against proteolytic degradation, better bioavailability, or altered receptor binding affinity. nih.gov Fmoc-norArg(Z)2-OH and its variants with different side-chain protecting groups, such as (Boc)2 or Pbf, are instrumental in this field. chemicalbook.comiris-biotech.deiris-biotech.de They allow for the strategic replacement of the canonical amino acid L-arginine, enabling the synthesis of peptide analogues with novel characteristics. molport.com

The synthesis is typically performed using automated solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled to a growing peptide chain anchored to a resin support. peptide.com The Fmoc group on the N-terminus is temporarily masked and is removed with a mild base like piperidine (B6355638) before the coupling of the next amino acid in the sequence. thermofisher.com The dual benzyloxycarbonyl (Z) groups on the guanidino side chain of this compound provide robust protection against unwanted side reactions during the synthesis.

A notable application is in the creation of analogues of complex natural products. For instance, in structure-activity relationship studies of the antibiotic teixobactin (B611279), researchers synthesized analogues by substituting amino acids, including the replacement of arginine with norarginine, to probe the structural requirements for its antibacterial activity. hku.hk This systematic modification provides critical insights into the molecule's function and guides the design of more potent derivatives.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Typical Side-Chain Protection |

|---|---|---|---|

| This compound | C39H38N4O8 | 690.74 | (Z)2 (dibenzyloxycarbonyl) |

| Fmoc-norArg(Boc)2-OH | C30H38N4O8 | 582.66 iris-biotech.denih.gov | (Boc)2 (di-tert-butoxycarbonyl) iris-biotech.denih.gov |

| Fmoc-Arg(Pbf)-OH | C34H40N4O7S | 648.77 chempep.com | Pbf (pentamethyldihydrobenzofuran-sulfonyl) chempep.com |

| Fmoc-Arg(NO2)-OH | C21H21N5O7 | 455.42 | NO2 (Nitro) mdpi.com |

Role in Structure-Activity Relationship (SAR) Studies for Bioactive Peptides

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying a lead peptide, researchers can identify which amino acid residues and functional groups are critical for its function. The incorporation of this compound is a precise strategy within SAR studies to investigate the importance of the arginine side-chain length and conformation. hku.hk While preserving the positively charged guanidinium (B1211019) headgroup, which is often essential for receptor binding and other interactions, the shorter side chain of norarginine probes the spatial tolerance of the peptide's binding site. chempep.commdpi.com

Detailed research findings from studies on the antibiotic teixobactin highlight the utility of this approach. When the arginine residue at position 10 (Arg10) was replaced with norarginine (norArg10), the resulting peptide analogue exhibited a dramatic decrease in antibacterial activity. hku.hk This finding strongly indicates that the specific length of the arginine side chain is crucial for the molecule's mechanism of action, likely by ensuring an optimal interaction with its biological target, Lipid II. hku.hk Such clear-cut results are invaluable for guiding further optimization efforts. This type of modification has also been employed in SAR studies of other bioactive peptides, including cyclic pentapeptide ligands for chemokine receptors and analogues of Peptide YY. iris-biotech.de

| Teixobactin Analogue | Modification at Position 10 | Observed Biological Activity | SAR Implication |

|---|---|---|---|

| Arg10-teixobactin | Canonical Arginine | High antibacterial activity | Baseline activity for comparison |

| norArg10-teixobactin | Norarginine (one less CH2 group) | Dramatically decreased activity hku.hk | The specific side-chain length of Arg10 is critical for function. hku.hk |

Utilization in the Creation of Constrained or Cyclic Peptide Architectures

Constrained and cyclic peptides are of significant interest in drug development because they often exhibit higher metabolic stability, improved receptor affinity, and greater specificity compared to their linear counterparts. nih.govbiotage.complos.org By restricting the conformational freedom of the peptide backbone, cyclization can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target. nih.gov this compound is readily incorporated into linear peptide precursors destined for cyclization using standard Fmoc-SPPS. biotage.commdpi.com

The synthesis of these architectures involves the assembly of the linear peptide on a solid support, followed by a cyclization step that can occur either on-resin or after cleavage from the support in solution. nih.govbiotage.com Norarginine can be incorporated at various positions within the sequence to modulate the structural and functional properties of the final cyclic product. Research has shown the use of norarginine in the solid-phase synthesis of diketopiperazines, which are among the simplest forms of cyclic peptides and can serve as scaffolds for combinatorial libraries or as catalysts. arizona.edu Furthermore, modified building blocks like Fmoc-norArg derivatives are essential in developing sophisticated peptide macrocycles, such as inhibitors of coagulation factor XII and ligands for chemokine receptors, where precise structural constraints are key to achieving high affinity and selectivity. iris-biotech.de

| Cyclization Method | Description | Role of Norarginine |

|---|---|---|

| Head-to-Tail Cyclization | Formation of a peptide bond between the N-terminal amine and the C-terminal carboxyl group. nih.gov | Part of the peptide backbone, influences the ring's conformation and charge distribution. |

| Side-Chain to Side-Chain Cyclization | A bond is formed between the side chains of two amino acids within the sequence (e.g., disulfide bridge, lactam bridge). biotage.commdpi.com | Can be part of the linear segment or adjacent to the cyclization points, affecting solubility and target interaction. |

| Side-Chain to Backbone Cyclization | A bond is formed between an amino acid side chain and either the N- or C-terminus of the peptide. nih.gov | Its guanidinium group can be a key interaction point while the backbone is constrained. |

Contribution to the Elucidation of Peptide-Receptor Interactions and Biological Pathways

Understanding how a peptide binds to its receptor at a molecular level is crucial for rational drug design. Substituting canonical amino acids with modified versions like norarginine provides a high-precision tool for mapping these interactions. The arginine side chain, with its terminal guanidinium group, is frequently involved in key hydrogen bonding and electrostatic interactions with receptor sites. mdpi.com By incorporating norarginine, which has a shorter side chain, researchers can probe the steric constraints of the receptor's binding pocket.

If a norarginine-containing peptide retains or improves activity, it suggests that a shorter tether for the positive charge is tolerated or even preferred. Conversely, a loss of activity, as seen with the teixobactin analogue, indicates that the precise length and spatial orientation of the canonical arginine side chain are necessary for optimal binding. hku.hk This information is critical for building accurate computational models of peptide-receptor complexes.

This strategy is particularly powerful in the context of designing peptides to disrupt protein-protein interactions (PPIs). mdpi.comnih.gov For PPIs, the binding interfaces are often large and shallow, requiring inhibitors with precisely positioned functional groups to achieve high affinity. nih.gov The use of norarginine and other non-canonical amino acids in designed cyclic peptides, such as the ligands developed for the atypical chemokine receptor 3 (ACKR3), allows for the fine-tuning of these interactions, leading to a deeper understanding of the biological pathway and the development of more selective modulators. iris-biotech.de

Analytical and Spectroscopic Characterization of Peptides Containing Norarg Z 2

High-Performance Liquid Chromatography (HPLC) for Purity and Sequence Integrity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthetic peptides. The principle of HPLC lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. For peptide analysis, reversed-phase HPLC (RP-HPLC) is the most common modality, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent system, often a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).

The high purity of the starting materials, including the Fmoc-amino acid building blocks, is critical for obtaining high-purity peptides. In the context of peptides containing norArg(Z)2, HPLC is used to separate the target peptide from any impurities that may have arisen during synthesis. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with side-product modifications. nih.gov For instance, incomplete coupling or deprotection steps can lead to a heterogeneous mixture of peptide species. peptide.com

A typical HPLC analysis of a norArg(Z)2-containing peptide would involve dissolving the crude peptide in a suitable solvent and injecting it into the HPLC system. A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is employed to elute the bound peptides from the column. The eluting peptides are detected by their absorbance at a specific wavelength, typically 214 nm or 280 nm. The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.

The integrity of the peptide sequence can also be inferred from the HPLC profile. The presence of unexpected peaks may indicate sequence errors or modifications that occurred during synthesis. For example, aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that can lead to the generation of by-products with different retention times. sigmaaldrich.com While HPLC can suggest the presence of such impurities, it does not definitively identify them.

Table 1: Representative HPLC Parameters for Peptide Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, C8 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 25 - 60 °C |

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ub.edu It is a cornerstone of peptide characterization, providing precise molecular weight information that can confirm the identity of the synthesized peptide and reveal the presence of any modifications or impurities. ub.edu

For peptides containing norArg(Z)2, MS is used to verify the successful incorporation of this modified amino acid. The expected molecular weight of the peptide is calculated based on its amino acid sequence, including the mass of the Fmoc-norArg(Z)2-OH residue (MW: 650.688 g/mol ). wuxiapptec.com The experimentally determined molecular weight from the MS analysis should match the theoretical value within a very small margin of error.

Several ionization techniques are commonly used for peptide analysis, with Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being the most prevalent. ESI is particularly well-suited for analyzing peptides from a liquid stream, making it compatible with online coupling to HPLC (LC-MS). This combination allows for the separation of the peptide mixture by HPLC, followed by immediate mass analysis of the eluting components. MALDI, on the other hand, is a soft ionization technique that is often used for the analysis of larger peptides and proteins.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent peptide ion and analyzing the masses of the resulting fragment ions. youtube.com This fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. The masses of these fragment ions can be used to deduce the amino acid sequence of the peptide, thereby confirming its identity and integrity. youtube.comnih.gov In the case of a norArg(Z)2-containing peptide, the fragmentation pattern would be expected to show a characteristic mass shift corresponding to the norArg(Z)2 residue.

Table 2: Common Mass Spectrometry Techniques for Peptide Analysis

| Technique | Description | Application in norArg(Z)2 Peptide Analysis |

| Electrospray Ionization (ESI) | Soft ionization technique that produces multiply charged ions from a liquid solution. | Determination of the molecular weight of the intact peptide, often coupled with HPLC (LC-MS). |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization technique where the sample is co-crystallized with a matrix and ionized by a laser. | Accurate molecular weight determination, particularly for larger peptides and for rapid screening of synthesis products. |

| Tandem Mass Spectrometry (MS/MS) | Involves the fragmentation of a selected parent ion and analysis of the fragment ions. | Confirmation of the amino acid sequence and identification of the location of the norArg(Z)2 residue. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. nmims.edu While HPLC and MS confirm the identity and purity of a peptide, NMR provides detailed information about its atomic-level structure. nmims.edu

Two-dimensional (2D) NMR techniques are particularly valuable for the structural elucidation of peptides. scielo.org.zalibretexts.org Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify the spin systems of the individual amino acid residues. nmims.educhemrxiv.org Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional fold. uzh.ch

The analysis of NMR data for a norArg(Z)2-containing peptide would involve:

Resonance Assignment: Assigning the observed NMR signals to specific protons and carbons in the peptide sequence. This can be challenging for larger peptides but is facilitated by 2D and even 3D NMR experiments.

Conformational Analysis: Using the assigned chemical shifts, coupling constants, and NOE data to determine the preferred conformation of the peptide in solution. auremn.org.br The bulky and hydrophobic Z groups of the norArg(Z)2 residue can significantly influence the local and global conformation of the peptide.

Structural Elucidation: Combining all the NMR data to generate a detailed 3D structural model of the peptide. researchgate.net

Table 3: Key NMR Experiments for Peptide Structural Analysis

| Experiment | Information Provided | Relevance to norArg(Z)2 Peptides |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Confirms the presence of the aromatic Z groups and provides initial structural information. |

| COSY | Correlation between scalar-coupled protons (typically within the same residue). | Helps in the assignment of amino acid spin systems. |

| TOCSY | Correlation between all protons within a spin system. | Facilitates the identification of amino acid residues, including norArg. |

| NOESY/ROESY | Through-space correlations between protons that are close in space (< 5 Å). | Provides distance restraints for 3D structure calculation and reveals the spatial orientation of the norArg(Z)2 side chain. |

| ¹³C HSQC/HMBC | Correlation between protons and directly bonded (HSQC) or long-range coupled (HMBC) carbons. | Aids in the complete assignment of all proton and carbon resonances. nih.gov |

Spectrophotometric Monitoring of Reaction Progress and Side Product Formation (e.g., Fmoc Removal)

Spectrophotometry, which measures the absorption of light by a substance at a specific wavelength, is a valuable tool for monitoring the progress of reactions in solid-phase peptide synthesis (SPPS). researchgate.net A key application is the monitoring of the deprotection of the Nα-Fmoc group. nih.govchempep.com

The Fmoc group has a characteristic UV absorbance. During SPPS, the removal of the Fmoc group is typically achieved by treatment with a secondary amine base, such as piperidine (B6355638). chempep.com The cleavage reaction releases dibenzofulvene (DBF), which subsequently reacts with piperidine to form a piperidine-fulvene adduct. researchgate.net This adduct has a strong absorbance maximum around 301 nm.

By collecting the deprotection solution and measuring its absorbance at this wavelength, the extent of Fmoc removal can be quantified. This provides a real-time assessment of the coupling efficiency at each step of the synthesis. If the absorbance is lower than expected, it may indicate incomplete coupling in the previous step, prompting a second coupling reaction to be performed. peptide.com

This monitoring is particularly important when incorporating sterically hindered or unusual amino acids like this compound, as coupling reactions may be slower or less efficient. In-line UV monitoring in automated peptide synthesizers allows for continuous tracking of the Fmoc deprotection, enabling the optimization of reaction times and conditions to maximize yield and purity. uzh.ch

Spectrophotometry can also be used to detect the formation of certain side products. For example, the formation of some by-products during peptide synthesis may lead to species with distinct UV-Vis absorption profiles. sigmaaldrich.com While not a primary identification method, significant deviations from the expected spectrophotometric profile can alert the chemist to potential issues in the synthesis. researchgate.net

Table 4: Spectrophotometric Monitoring in SPPS

| Monitored Event | Principle | Wavelength (nm) | Application |

| Fmoc Deprotection | Quantification of the piperidine-fulvene adduct released upon Fmoc cleavage. | ~301 | To assess the completeness of the deprotection step and indirectly monitor coupling efficiency. researchgate.net |

| Resin Loading | Quantification of Fmoc released from a known weight of resin. | ~301 | To determine the initial loading of the first amino acid onto the solid support. researchgate.net |

Future Perspectives and Broader Impact of Protected Norarginine Chemistry

Emerging Methodologies for Enhanced Synthetic Efficiency and Scale-Up in Peptide Chemistry

The demand for synthetic peptides, particularly those containing unnatural amino acids, is driving the development of more efficient and scalable production methods. bachem.com While traditional Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone, recent innovations are addressing its limitations, such as lengthy cycle times and solvent consumption. asymchem.comacs.org

Emerging techniques are set to revolutionize the field:

Microwave-Assisted Peptide Synthesis (MAPS): This technology significantly accelerates coupling and deprotection steps, leading to faster synthesis times and higher purity peptides. asymchem.comcem.com

Flow Chemistry: Automated fast-flow peptide synthesis (AFPS) offers rapid and efficient production of long peptide chains, including those up to 164 amino acids, by continuously delivering reagents. acs.orgamidetech.com This method allows for precise control over reaction conditions and in-line monitoring. amidetech.com

Enzymatic Ligation: Chemo-enzymatic peptide synthesis (CEPS) utilizes enzymes like peptiligase for the ligation of peptide fragments, providing a scalable and more economical alternative for producing large peptides and even small proteins. bachem.com

Novel Purification Techniques: Multi-Column Countercurrent Solvent Gradient Purification (MCSGP) is a continuous chromatography method that increases the efficiency and sustainability of peptide purification, a critical step in large-scale manufacturing. bachem.com

Greener Solvents: Research into alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone aims to reduce the environmental impact of peptide synthesis by replacing hazardous solvents. acs.org

Molecular Hiving™: This technology facilitates the synthesis of shorter peptides with reduced solvent use and enhanced process controls, offering a more sustainable approach compared to traditional methods. bachem.com

These advancements are not only improving the efficiency of synthesizing peptides containing complex building blocks like Fmoc-norArg(Z)2-OH but are also making large-scale production more economically viable and environmentally friendly. bachem.com

Potential for Novel Peptide-Based Research Probes and Chemical Tools

The incorporation of unnatural amino acids, such as norarginine, into peptides opens up a vast landscape for creating sophisticated research probes and chemical tools. acs.orghilarispublisher.com These engineered peptides offer enhanced stability, tailored functionality, and novel properties that are not accessible with the 20 canonical amino acids. asymchem.comintavispeptides.com

The unique structural and chemical properties of norarginine and other unnatural amino acids enable the development of:

Probes for Studying Protein-Protein Interactions: Peptides containing cross-linkable unnatural amino acids can be used to trap and identify binding partners, shedding light on complex biological pathways. frontiersin.org

Fluorescent and Spectroscopic Probes: The introduction of unnatural amino acids with unique spectroscopic signatures allows for real-time monitoring of protein dynamics and conformational changes. upenn.edu For example, unnatural amino acids can serve as fluorescence-based pH sensors to study peptide-membrane interactions. upenn.edu

Radiolabeled Peptides for Imaging: The modular nature of peptide synthesis allows for the incorporation of chelating agents that can bind to radiometals. snmjournals.org This has led to the development of peptide-based radiopharmaceuticals for cancer imaging and therapy, with unnatural amino acids being used to improve pharmacokinetics and reduce kidney uptake. snmjournals.orgsnmjournals.org

Enzyme Inhibitors and Activity-Based Probes: Peptides containing norarginine analogs have been investigated as inhibitors of enzymes like arginase. researchgate.net The synthesis of novel unnatural amino acids has also enabled the creation of activity-based probes for target-specific profiling of enzymes like protein tyrosine phosphatases. researchgate.net

Peptidomimetics: The synthesis of molecules that mimic the structure and function of natural peptides, often incorporating unnatural amino acids, can lead to compounds with enhanced stability and bioavailability. openaccessjournals.comresearchgate.net

The ability to precisely place these functionalized building blocks within a peptide sequence provides researchers with powerful tools to investigate and manipulate biological systems with high specificity. hilarispublisher.com

Advancements in Automated Synthesis of Complex Peptides Featuring Unnatural Amino Acids